molecular formula C14H15BO4 B1278669 4-Benzyloxy-3-methoxyphenylboronic acid CAS No. 243990-53-6

4-Benzyloxy-3-methoxyphenylboronic acid

Cat. No.: B1278669
CAS No.: 243990-53-6
M. Wt: 258.08 g/mol
InChI Key: PBVVDNNISDIUSU-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methoxyphenylboronic acid: is an organic compound with the molecular formula C14H15BO4 . It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy and methoxy groups. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Scientific Research Applications

4-Benzyloxy-3-methoxyphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.

    Biology: Used in the development of boron-containing drugs and bioactive molecules.

    Medicine: Plays a role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

Target of Action

The primary target of 4-Benzyloxy-3-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like our this compound) transfers its organic group to a transition metal, such as palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this pathway include the formation of new organic compounds through the coupling of two different organic groups .

Pharmacokinetics

As an organoboron compound, it is expected to have good stability and reactivity, which can impact its bioavailability in the sm cross-coupling reaction .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the SM cross-coupling reaction is known to be tolerant to a variety of functional groups and can proceed under mild conditions . .

Biochemical Analysis

Biochemical Properties

4-Benzyloxy-3-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and organic halides. The boronic acid group in the compound interacts with the palladium catalyst, facilitating the transmetalation step of the reaction. This interaction is crucial for the formation of the desired product, making this compound an essential reagent in organic synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with specific biomolecules. For instance, boronic acids can inhibit serine proteases, which are enzymes involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The interaction of this compound with these enzymes could potentially impact these cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical research. The compound’s ability to interact with palladium catalysts in Suzuki-Miyaura coupling reactions is a key aspect of its molecular mechanism. This interaction involves the formation of a palladium-boron complex, which facilitates the transmetalation step, leading to the formation of carbon-carbon bonds .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function have not been extensively studied. In in vitro and in vivo studies, the stability of this compound can influence its efficacy and the outcomes of experiments .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. Like other boronic acids, it is essential to consider potential toxic or adverse effects at high doses. Studies on similar compounds suggest that there may be threshold effects, where low doses are effective and higher doses could lead to toxicity .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Boronic acids are generally metabolized through oxidation and conjugation reactions. Enzymes such as cytochrome P450 oxidases may play a role in the metabolism of this compound, leading to the formation of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity, indicated by its log Kow value, suggests that it may readily cross cell membranes and distribute within lipid-rich tissues. Transporters and binding proteins may also play a role in its cellular localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Its ability to form covalent bonds with diols and other nucleophiles suggests that it may localize to specific cellular compartments where these interactions occur. Post-translational modifications and targeting signals could also influence its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 4-Benzyloxy-3-methoxyphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH3)3) or triisopropyl borate (B(OiPr)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and involve the coupling of aryl halides with boronic acids under mild conditions. The process is highly efficient and scalable, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction involving 4-Benzyloxy-3-methoxyphenylboronic acid. It forms carbon-carbon bonds by coupling with aryl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The benzyloxy group can be reduced to form the corresponding phenol.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid
  • 4-Benzyloxy-3-methylphenylboronic acid

Comparison: 4-Benzyloxy-3-methoxyphenylboronic acid is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring. This dual substitution enhances its reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions compared to its analogs, which may only have one substituent .

Properties

IUPAC Name

(3-methoxy-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVVDNNISDIUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443487
Record name 4-Benzyloxy-3-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243990-53-6
Record name 4-Benzyloxy-3-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)-3-methoxybenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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